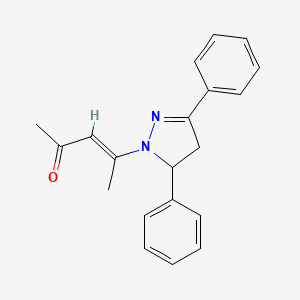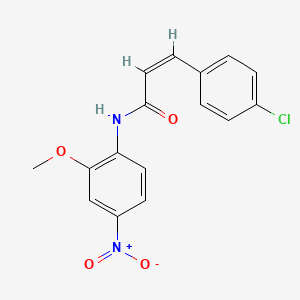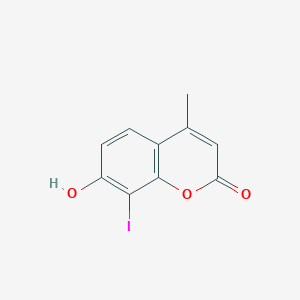
4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-penten-2-one
Description
The compound “4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-penten-2-one” is a complex organic molecule. It has a molecular formula of C22H18N2O . This compound is part of the pyrazole family, which is a class of compounds containing a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of this compound has been carried out using various methods. One such method involves the use of rapid and recyclable reaction media polyethylene glycol-400 (PEG-400) and a catalytic amount of acetic acid . This method offers several advantages such as simple workup and a greener approach by avoiding hazardous and toxic solvents .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using computational calculations carried out by the DFT method with B3LYP hybrid functional and 6-311++G (d, p) basis set . The structural parameters like bond lengths, bond angles, and dihedral angles were obtained from the optimized molecular geometry . The analysis shows that the molecule has a non-planar structure and possesses C1 point group symmetry .Chemical Reactions Analysis
The chemical reactivity of this compound has been studied using various spectroscopic techniques such as UV-Vis and IR . The infrared vibrational spectral bands assignments were made by correlating experimental findings with the computed data . The electronic spectral properties were explored using the time-dependent density functional theory (TD-DFT) in the gas phase and two different polarity solvents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 326.39 . Other properties such as boiling point, melting point, and density are not clearly mentioned in the retrieved papers.properties
IUPAC Name |
(E)-4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)pent-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-15(13-16(2)23)22-20(18-11-7-4-8-12-18)14-19(21-22)17-9-5-3-6-10-17/h3-13,20H,14H2,1-2H3/b15-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBHCJHOYVXDIT-FYWRMAATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/N1C(CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)pent-3-en-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B3911894.png)
![3-methyl-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3911914.png)
![6-acetyl-2-(1,3-benzodioxol-5-ylmethylene)-5-(2,4-dimethoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B3911927.png)
![1-ethyl-5-methyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B3911930.png)
![1-(4-bromophenyl)-3-[(3,5-dichlorophenyl)amino]-2-buten-1-one](/img/structure/B3911934.png)


![4-{[(2-hydroxy-5-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B3911947.png)

![N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B3911954.png)
![N'-[(phenoxyacetyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B3911956.png)

![N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B3911963.png)
![4-[4-(2-methoxyethoxy)phenyl]-6-methylpyrimidin-2-amine](/img/structure/B3911971.png)